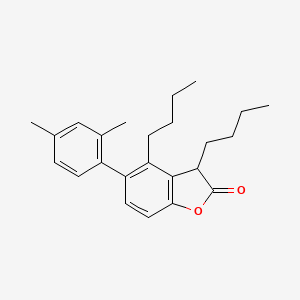

Xylyl dibutylbenzofuranone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xylyl dibutylbenzofuranone, also known as HP-136, is a high effective carbon free radical trapped and chain-breaking antioxidant . It is used to stop auto-oxidation of polymer during production by trapping free radicals . It has a molecular formula of C24H30O2 .

Molecular Structure Analysis

The molecular structure of Xylyl dibutylbenzofuranone consists of 24 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 350.494 Da and the monoisotopic mass is 350.224579 Da .Physical And Chemical Properties Analysis

Xylyl dibutylbenzofuranone is a solid substance that is insoluble in water . It has a density of 1.0±0.1 g/cm3, a boiling point of 449.3±45.0 °C at 760 mmHg, and a flash point of 190.2±26.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique

Bioethanol Production from Xylose : Research on yeast conversion of xylose to ethanol, especially in genetically engineered Saccharomyces cerevisiae, is significant for utilizing lignocellulosic biomass. This yeast, known for its high ethanol productivity and tolerance, cannot naturally ferment xylose, so engineering efforts are focused on efficient ethanol production from xylose (Matsushika, Inoue, Kodaki, & Sawayama, 2009).

Furfural Production Using Ionic Liquids : The study explores the use of acidic ionic liquids as catalysts for furfural production in water/solvent media. It evaluates the process using commercial xylose or saccharides from Eucalyptus globulus wood (Peleteiro, Santos, & Parajó, 2016).

Xylitol Microencapsulation : This research aims to extend the sweetness and cooling effect of xylitol in foods by microencapsulating it using complex coacervation. The study evaluates the particle size, morphology, solubility, and encapsulation efficiency of the xylitol microcapsules (Santos, Bozza, Thomazini, & Fávaro-Trindade, 2015).

Conversion of Xylose to Furfural : This paper investigates the acid-catalyzed conversion of xylose to furfural in various solvents. The study provides insights into how different solvents interact with xylose and furfural, affecting the conversion process (Hu, Westerhof, Dong, Wu, & Li, 2014).

Chemical Genetics for Apoptosis Inducers : This review focuses on a cell-based apoptosis induction assay for discovering apoptosis inducers, including small molecules and their potential as anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

Designing New Medicines Using Coordination Chemistry : Discusses the use of coordination chemistry for novel therapeutic agents. The paper includes a case study on Xylylbicyclam, a potent anti-HIV agent (Ronconi & Sadler, 2007).

Xylanases in Industry : Explores xylan, a type of hemicellulose, and its hydrolytic enzymatic complex, focusing on their industrial applications in various fields, including food, textiles, and ethanol production (Polizeli, Rizzatti, Monti, Terenzi, Jorge, & Amorim, 2005).

Xylose Utilization in Clostridium acetobutylicum : This study involves metabolic engineering of Clostridium acetobutylicum to eliminate glucose repression of xylose utilization, aiming to improve mixed sugars utilization for solvent and biofuels production (Ren, Gu, Hu, Wu, Wang, Yang, Yang, & Jiang, 2010).

Xylooligosaccharides as Prebiotics : Reviews the preparation, extraction, and applications of Xylo-oligosaccharide (XOS) in different fields, including animal feed, human food additives, and medicine (Huang, Yu, Li, Yan, Pei, & Wu, 2022).

Safety and Hazards

Xylyl dibutylbenzofuranone is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn . It may be hazardous to the environment, and special attention should be given to water bodies .

Propriétés

IUPAC Name |

3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAOQKULFPHAHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xylyl dibutylbenzofuranone | |

CAS RN |

181314-48-7 |

Source

|

| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, [[5-(phenylpropylamino)-2-furanyl]methylene]- (9CI)](/img/no-structure.png)

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol](/img/structure/B576118.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)